Dexamethasone pivalate

Description

Structural Characterization of Dexamethasone Pivalate

Molecular Architecture and Stereochemical Configuration

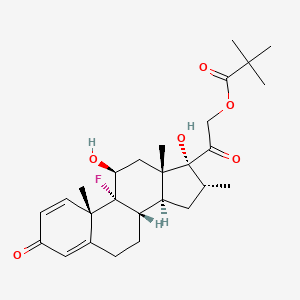

This compound exhibits a complex molecular architecture characterized by the molecular formula C27H37FO6 and a molecular weight of 476.585 atomic mass units. The compound's systematic International Union of Pure and Applied Chemistry name is [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate, which reflects the intricate stereochemical arrangement of the molecule. The structural framework comprises eight defined stereocenters, all of which maintain absolute stereochemical configuration, contributing to the compound's specific three-dimensional conformation.

The molecular architecture is fundamentally built upon a pregnane corticosteroid framework that incorporates multiple functional groups strategically positioned to enhance its biological activity. The core structure consists of a tetracyclic steroid backbone with specific substitutions that distinguish it from other corticosteroid derivatives. The presence of a fluorine atom at the C9 position, hydroxyl groups at positions C11 and C17, and a ketone functionality at C3 establishes the basic pharmacophore required for glucocorticoid activity.

Table 1: Fundamental Molecular Properties of this compound

Crystallographic Analysis of Steroidal Backbone

The crystallographic analysis of this compound reveals a sophisticated steroidal backbone that maintains the characteristic pregnane skeleton while incorporating specific structural modifications. Research utilizing X-ray crystallography has demonstrated that the molecular and crystal structure follows well-defined geometric parameters consistent with synthetic corticosteroid compounds. The steroidal backbone consists of four interconnected ring systems designated as rings A, B, C, and D, where rings A, B, and C are six-membered cyclohexane derivatives and ring D represents a five-membered cyclopentane structure.

The crystallographic data indicates that the compound adopts a rigid conformation due to the fused ring system, with specific torsional angles that optimize the spatial arrangement of functional groups. The presence of the fluorine substituent at position C9 introduces electronic effects that influence the overall molecular geometry and stability. Nuclear magnetic resonance studies have provided complementary information regarding the molecular dynamics, revealing that carbon nuclei residing on the various rings exhibit distinct relaxation behaviors indicative of restricted molecular motion.

Detailed analysis of the ring conformations shows that the cyclohexane rings adopt chair conformations with specific deviations induced by the presence of double bonds and substituent groups. The cyclopentane D ring maintains an envelope conformation that positions the side chain functionality in an optimal orientation for biological activity. The crystallographic arrangement demonstrates close-packed molecular organization with intermolecular forces governing the solid-state structure.

Spatial Orientation of Pivalate Ester Functionality

The pivalate ester functionality represents a critical structural modification that significantly influences the compound's physicochemical properties. The pivalate group, chemically designated as 2,2-dimethylpropanoate, is attached to the C21 position via an ester linkage, creating a bulky substituent that affects both molecular conformation and lipophilicity. The spatial orientation of this ester group is determined by the stereochemical configuration at the C17 position and the rotational freedom around the ester bond.

Spectroscopic analysis reveals that the pivalate ester adopts a preferred conformation that minimizes steric interactions with other molecular components while maximizing intermolecular stability. The ester carbonyl group is positioned to participate in potential hydrogen bonding interactions, contributing to the overall crystal packing arrangement. The bulky nature of the pivalate group creates a hydrophobic domain that significantly increases the compound's lipophilicity compared to the parent dexamethasone molecule.

The structural modification introduced by the pivalate ester affects the molecular correlation time at various carbon sites, as demonstrated by nuclear magnetic resonance relaxometry studies. The spin-lattice relaxation time of carbon nuclei associated with the side chain functionality exhibits values substantially different from those observed in the steroid backbone, indicating restricted rotational motion of the ester group. This restricted mobility contributes to the compound's stability and may influence its biological activity profile.

Comparative Structural Analysis with Parent Glucocorticoids

Positional Modifications in C16 and C21 Positions

The structural relationship between this compound and its parent glucocorticoid compounds reveals specific modifications at critical positions that enhance pharmacological properties. At the C16 position, this compound maintains the characteristic α-methyl substitution that distinguishes it from natural cortisol derivatives. This methylation pattern at C16 provides enhanced glucocorticoid potency and reduced mineralocorticoid activity compared to compounds lacking this modification.

The most significant structural difference lies in the modification at the C21 position, where the parent dexamethasone compound contains a primary hydroxyl group that has been esterified with pivalic acid to form the corresponding pivalate ester. This esterification represents a prodrug approach designed to modify the compound's pharmacokinetic properties while maintaining the essential pharmacophore required for glucocorticoid receptor binding.

Table 2: Comparative Molecular Properties of Dexamethasone Derivatives

| Compound | Molecular Formula | Molecular Weight | C21 Functionality | C16 Substitution |

|---|---|---|---|---|

| Dexamethasone | C22H29FO5 | 392.46 g/mol | Hydroxyl (-OH) | α-Methyl |

| This compound | C27H37FO6 | 476.585 g/mol | Pivalate Ester | α-Methyl |

| Dexamethasone Propionate | C25H33FO6 | 448.5 g/mol | Propionate Ester | α-Methyl |

The introduction of the pivalate ester at C21 fundamentally alters the compound's physicochemical profile, particularly its solubility characteristics and lipophilicity. While the parent dexamethasone compound exhibits moderate water solubility due to the presence of multiple hydroxyl groups, the pivalate derivative demonstrates enhanced lipophilicity that affects tissue distribution patterns.

Fluorination Pattern at C9 Position

The fluorination pattern at the C9 position represents a crucial structural feature shared between this compound and its parent compound, distinguishing both from naturally occurring corticosteroids. The presence of the fluorine atom at the 9α position introduces significant electronic and steric effects that enhance glucocorticoid potency and metabolic stability. This halogenation creates a powerful electron-withdrawing effect that influences the electronic distribution throughout the steroid framework.

Crystallographic analysis has confirmed that the fluorine substitution at C9 maintains the same spatial orientation in this compound as observed in the parent dexamethasone compound. The fluorine atom occupies an axial position relative to the steroid backbone, creating a dipole moment that contributes to the compound's binding affinity for glucocorticoid receptors. The C-F bond length and angle parameters conform to expected values for organofluorine compounds, indicating minimal structural distortion induced by the halogen substitution.

Nuclear magnetic resonance studies have revealed that the carbon nucleus at C9 exhibits characteristic splitting patterns due to coupling with the fluorine atom, providing spectroscopic evidence for the maintained fluorination pattern. The spin-lattice relaxation behavior of carbon nuclei in the vicinity of the fluorine substitution demonstrates the electronic influence of the halogen on the local molecular environment.

The fluorination pattern contributes significantly to the compound's resistance to metabolic degradation, particularly by 11β-hydroxysteroid dehydrogenase enzymes that typically inactivate natural corticosteroids. This metabolic stability represents a key advantage of both dexamethasone and its pivalate derivative over endogenous glucocorticoids, contributing to their enhanced therapeutic duration and potency.

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO6/c1-15-11-19-18-8-7-16-12-17(29)9-10-24(16,5)26(18,28)20(30)13-25(19,6)27(15,33)21(31)14-34-22(32)23(2,3)4/h9-10,12,15,18-20,30,33H,7-8,11,13-14H2,1-6H3/t15-,18+,19+,20+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQRFWOHEPJZPS-JHUFMRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016661 | |

| Record name | Dexamethasone pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1926-94-9 | |

| Record name | Dexamethasone trimethylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1926-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K182597N9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Reagents

The synthesis is conducted in dimethylformamide (DMF) due to its high dielectric constant, which stabilizes ionic intermediates. Key parameters include:

| Parameter | Specification |

|---|---|

| Starting material | Dexamethasone 21-mesylate |

| Pivalate source | Sodium pivalate + pivalic acid |

| Solvent | DMF (20–40 volumes) |

| Temperature | 60–90°C under nitrogen atmosphere |

| Reaction time | 1–2 hours |

| Workup | Precipitation in ice-water, filtration |

| Purification | Recrystallization from hot acetone |

Example :

Mechanistic Insights

The reaction proceeds via an SN2 mechanism , where the pivalate anion attacks the electrophilic C21 carbon, displacing the mesylate leaving group. The use of pivalic acid protonates the leaving group, accelerating the reaction. DMF’s polarity enhances ion pair separation, favoring the nucleophilic substitution.

Physicochemical Characterization of this compound

Post-synthesis analysis confirms the product’s identity and purity:

| Property | Value |

|---|---|

| Melting point | 233–234°C |

| Specific rotation | [α]D = +97.5° (c=1% in chloroform) |

| Solubility | Soluble in chloroform, hot acetone; |

| Insoluble in water | |

| Crystallinity | White needles, solvated up to 150°C |

These properties align with literature data for corticosteroid pivalate esters.

Critical Process Parameters and Optimization

Solvent Selection

DMF is optimal due to its ability to dissolve both ionic reagents and steroid intermediates. Alternatives like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide are less effective.

Temperature Control

Elevated temperatures (60–90°C) ensure complete reaction without decomposition. Exceeding 90°C risks side reactions at the steroid’s ketone groups.

Inert Atmosphere

A nitrogen atmosphere prevents oxidation of the steroid backbone, which could reduce biological activity.

Comparative Analysis of Esterification Methods

While direct acylation (e.g., using pivaloyl chloride) is feasible, the sulfonate method offers:

-

Reduced side products (no esterification at other hydroxyl groups).

Industrial-Scale Manufacturing Considerations

For large batches, maintaining consistent extrusion and conveyor speeds during solvent removal is critical to ensure uniform product diameter and mechanical properties. Adjustments in late-phase extrusion (e.g., reducing conveyor speed) mitigate diameter variability.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Structural and Functional Basis

Dexamethasone pivalate is hypothesized to consist of the dexamethasone backbone (a fluorinated glucocorticoid) esterified with a pivaloyl group (trimethylacetyl group) at the C21 position. This modification likely enhances lipophilicity and stability, similar to other corticosteroid esters like tixocortol pivalate and desoxycorticosterone pivalate .

Key structural features influencing reactivity:

-

Fluorine at C9 : Enhances receptor binding and metabolic resistance .

-

Pivalate ester at C21 : Modifies solubility and hydrolysis kinetics .

-

Δ1,4-diene in ring A : Increases anti-inflammatory activity but reduces mineralocorticoid effects .

Synthetic Pathways

While no direct synthesis of this compound is documented, its preparation would likely follow established corticosteroid-esterification protocols:

Step 2: Pivalate Esterification

The hydroxyl group at C21 reacts with pivaloyl chloride or trimethylacetic anhydride under basic conditions (e.g., pyridine or DMAP catalysis) to form the ester .

Example Reaction:

Hydrolysis and Metabolic Reactions

The pivalate ester is expected to undergo enzymatic hydrolysis in vivo, releasing free dexamethasone and pivalic acid. This reaction is catalyzed by esterases in plasma and tissues .

Key Pathways:

-

Enzymatic Hydrolysis :

-

Oxidative Metabolism :

Cross-Reactivity in Allergic Responses

This compound may exhibit cross-reactivity with other corticosteroids due to shared structural motifs:

Key Findings :

-

Pivalate esters (e.g., tixocortol pivalate) are common allergens in corticosteroid contact dermatitis .

-

Fluorination reduces oxidation but increases cross-reactivity with group B/D corticosteroids .

Stability and Degradation

Thermal Stability :

Photodegradation :

-

The Δ1,4-diene system in ring A is susceptible to UV-induced isomerization , forming inactive byproducts .

Analytical Data

While direct data on this compound is unavailable, properties can be extrapolated:

Toxicological Considerations

Scientific Research Applications

Analytical Chemistry

Dexamethasone pivalate serves as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry. Its purity and stability make it an ideal candidate for calibration in various analytical procedures.

Biological Research

In biological studies, this compound is utilized to investigate the effects of corticosteroids on cellular processes such as inflammation and immune response. It is frequently employed in cell culture experiments to elucidate the mechanisms underlying steroid action.

Medical Applications

This compound is used clinically to treat inflammatory and autoimmune conditions. Its application extends to cancer therapy, where it helps manage symptoms associated with malignancies by reducing inflammation .

Case Studies and Clinical Observations

Several studies have documented the efficacy of this compound in clinical settings:

- Prolonged Effectiveness : A study highlighted that this compound demonstrates prolonged anti-inflammatory effects when administered parenterally, making it suitable for conditions requiring sustained corticosteroid therapy .

- Corticosteroid Contact Allergy : Research indicated that this compound is a marker for corticosteroid contact allergy. In a cohort study involving patch testing, reactions to this compound were noted in patients with hypersensitivity to topical corticosteroids, emphasizing its relevance in allergy diagnostics .

Mechanism of Action

Dexamethasone pivalate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the formation of a steroid-receptor complex, which translocates to the nucleus and binds to specific DNA sequences. This interaction modulates the transcription of various genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and adhesion molecules, which play crucial roles in the inflammatory process.

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds Compared:

Dexamethasone Sodium Phosphate

Flumethasone Pivalate

Tixocortol Pivalate

Diflucortolone Pivalate

Hydrocortisone Acetate

Pharmacodynamic and Clinical Efficacy

Anti-Inflammatory Potency:

- This compound demonstrates 10–30× greater anti-inflammatory potency than hydrocortisone acetate in suppressing cytokine release (e.g., IL-5, IFN-γ) .

- Tixocortol pivalate shows 60–300× lower systemic activity compared to hydrocortisone acetate, making it suitable for localized use with minimal adrenal suppression .

- Flumethasone pivalate is equipotent to dexamethasone in topical applications but has higher rates of skin atrophy in long-term use .

Duration of Action:

- The pivalate ester in this compound and diflucortolone pivalate significantly extends half-life (>48 hours) compared to non-esterified corticosteroids like dexamethasone sodium phosphate (3–4 hours) .

Biological Activity

Dexamethasone pivalate is a synthetic corticosteroid derived from dexamethasone, designed to enhance its anti-inflammatory properties while minimizing systemic effects. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological mechanisms, efficacy in various conditions, and relevant research findings.

This compound is characterized by the addition of a pivalate ester group, which influences its pharmacokinetics and biological activity. The compound acts primarily through glucocorticoid receptors (GR), modulating gene expression related to inflammation and immune responses. The binding affinity of this compound to GR has been shown to be significant, with studies indicating that it exhibits a similar receptor affinity compared to other corticosteroids such as cortisol and tixocortol pivalate .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various experimental models. Key findings include:

- Anti-inflammatory Effects : this compound demonstrates potent anti-inflammatory activities by inhibiting the secretion of prostaglandin E2 (PGE2) in cultured cells. In vitro studies have shown that it can achieve up to 55% inhibition of PGE2 secretion at concentrations around .

- Pharmacokinetics : The compound has a prolonged effect when administered parenterally, attributed to its esterification which allows for slower release and sustained action compared to dexamethasone alone .

- Clinical Applications : this compound is utilized in treating conditions such as autoimmune diseases, allergies, and as part of therapy for postoperative nausea and vomiting (PONV) .

Comparative Affinity and Activity

Table 1 summarizes the comparative receptor affinities of various corticosteroids, including this compound:

| Compound | Relative Affinity (to GR) |

|---|---|

| Dexamethasone | 1.00 |

| Cortisol | 0.20 |

| This compound | 0.16 |

| Tixocortol | 0.065 |

| Cortisol Acetate | 0.05 |

This table indicates that while dexamethasone maintains the highest affinity for the glucocorticoid receptor, this compound also retains significant binding capability, suggesting effective biological activity.

Case Studies and Clinical Observations

Several clinical observations have highlighted the effectiveness of this compound in managing inflammatory conditions:

- A study involving patients with autoimmune arthritis demonstrated improved therapeutic outcomes when using liposomal formulations of this compound compared to traditional water-soluble forms, indicating enhanced local retention and efficacy in periarticular tissues .

- In a comparative analysis involving various corticosteroids, this compound showed similar efficacy to cortisol acetate in reducing inflammation markers in vivo .

Q & A

Q. What analytical methods are recommended for detecting and quantifying dexamethasone pivalate in pharmaceutical formulations?

Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for quantifying this compound. Key parameters include:

- Column : C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

- Mobile Phase : Acetonitrile:water (70:30 v/v) or gradients adjusted for matrix complexity.

- Detection : UV absorbance at 240–254 nm, optimized for peak resolution of this compound from co-formulated esters (e.g., dexamethasone acetate or valerate) .

- Validation : Follow ICH guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (98–102%) .

Q. How does the pivalate ester influence dexamethasone's pharmacokinetic properties compared to other esters (e.g., acetate, phosphate)?

Methodological Answer : The pivalate ester enhances lipophilicity, prolonging half-life and tissue retention. For comparative studies:

- Use in vitro permeability assays (e.g., Caco-2 cell monolayers) to assess ester-specific absorption.

- Conduct in vivo pharmacokinetic studies in rodent models, measuring plasma concentrations via LC-MS/MS. Key metrics include Cmax, Tmax, and AUC. Pivalate esters typically show delayed Tmax (4–6 hrs) vs. phosphate esters (1–2 hrs) due to slower hydrolysis .

Q. What stability-indicating assays are suitable for this compound under stress conditions?

Methodological Answer : Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions should be performed. Example protocol:

- Acidic Hydrolysis : 0.1M HCl at 80°C for 1 hr.

- Oxidative Stress : 3% H₂O₂ at 25°C for 24 hrs.

- Analysis : Use HPLC-DAD to resolve degradation products (e.g., free dexamethasone, pivalic acid). Stability is confirmed if degradation products are <5% .

Advanced Research Questions

Q. How can experimental design optimize HPLC conditions for this compound in complex matrices (e.g., nanoformulations)?

Methodological Answer : Apply response surface methodology (RSM) or factorial design to optimize:

- Factors : Mobile phase composition, flow rate, column temperature.

- Responses : Peak symmetry, resolution, runtime.

- Example : A Box-Behnken design identified optimal conditions of 65:35 acetonitrile:water (0.8 mL/min flow rate) for lipid nanoparticle formulations, reducing runtime by 40% without compromising resolution .

Q. How should researchers address conflicting data on this compound’s glucocorticoid receptor binding affinity?

Methodological Answer : Discrepancies arise from assay variability (e.g., radioligand vs. fluorescence polarization). To resolve:

- Standardize receptor-binding assays using HEK-293 cells transfected with human glucocorticoid receptors.

- Compare IC₅₀ values across multiple studies, normalizing for protein binding and ester hydrolysis rates. Meta-analyses show pivalate’s affinity is 1.2–1.5× higher than acetate but 0.8× lower than phosphate .

Q. What evidence supports this compound’s efficacy in inflammatory models compared to alternatives like flumetasone pivalate?

Methodological Answer : Use in vivo comparative efficacy studies:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer : Follow OSHA-compliant guidelines:

- PPE : Nitrile gloves, lab coats, and safety goggles (NFPA health hazard rating: 2).

- Storage : In sealed containers at 2–8°C, away from oxidizers.

- Spill Management : Neutralize with 10% sodium bicarbonate and dispose as hazardous waste (EPA code D003) .

Research Design & Data Analysis

How can a PICOT framework structure a clinical research question on this compound’s anti-inflammatory efficacy?

Methodological Answer :

- Population (P) : Adults with chronic dermatitis.

- Intervention (I) : Topical this compound 0.05% cream.

- Comparison (C) : Dexamethasone acetate 0.1% cream.

- Outcome (O) : Reduction in EASI score at 4 weeks.

- Time (T) : 8-week randomized trial.

This format ensures alignment with systematic review methodologies for meta-analysis .

Q. What statistical approaches are recommended for analyzing contradictory pharmacokinetic data across species?

Methodological Answer : Use mixed-effects modeling to account for interspecies variability. Key steps:

- Covariates : Body weight, metabolic rate, esterase activity.

- Outcome : Plasma concentration-time curves.

- Software : NONMEM or Monolix for population pharmacokinetics. Cross-species scaling reduces bias in human dose predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.